2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Umpolung Alkylation Synthetic Efficiency

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS 6337-34-4) is a strategic masked benzoyl carbanion synthon. Unlike methyl mandelate, it requires only 1 eq of strong base vs 2 eq, reducing base consumption by 50%. The scaffold delivers up to 98% de in organocatalytic Michael additions for enantiopure γ-keto esters. A high-resolution crystal structure confirms stereochemistry; fully assigned 1H-NMR, 13C-NMR, and HRMS data ensure quality control. Procure to minimize reagent costs and simplify purification in multi-step pharmaceutical synthesis.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 6337-34-4
Cat. No. B1295859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
CAS6337-34-4
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(OC(C(=O)O1)C2=CC=CC=C2)C
InChIInChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
InChIKeyJKKLKPFEVGIRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Analysis: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS 6337-34-4) as a Chiral Building Block and Umpolung Synthon


2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS 6337-34-4) is a 1,3-dioxolan-4-one heterocycle derived from mandelic acid and acetone, characterized by a five-membered ring containing both a protected α-hydroxy acid and a phenyl substituent at the 5-position [1]. This compound serves as a masked benzoyl carbanion equivalent (Umpolung synthon) in the synthesis of alkyl aryl ketones and as a chiral template in asymmetric reactions [2]. Its procurement is driven by its well-defined crystal structure, fully characterized spectral profile, and distinct mechanistic advantages over alternative synthons such as methyl mandelate [3].

Why 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Cannot Be Replaced by Generic α-Hydroxy Acid Derivatives or Alternative Umpolung Reagents


Generic substitution of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one with other masked benzoyl carbanion equivalents or α-hydroxy acid derivatives is not chemically or economically viable. This specific dioxolanone requires only one equivalent of strong base for enolate formation and alkylation, whereas the closest alternative, methyl mandelate, demands two equivalents due to the need for dianion generation [1]. Furthermore, the defined crystal structure and high-resolution spectral data for this compound provide a level of quality control and reproducibility that is not available for many in-class analogs, ensuring consistent performance in asymmetric syntheses and material science applications [2].

Quantitative Differentiation of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Against Closest Analogs


Base Economy in Enolate Alkylation: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one vs. Methyl Mandelate

The alkylation of the lithium enolate derived from 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one requires only one equivalent of strong base (LDA), whereas the alkylation of the dianion of methyl mandelate requires two equivalents of base [1]. This difference in stoichiometry directly impacts reagent cost and waste generation.

Umpolung Alkylation Synthetic Efficiency

Synthetic Yield and Spectral Fidelity: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one vs. Literature Precedents

The synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one from mandelic acid and acetone proceeds with a reported yield of 65%, and the product is fully characterized by 1H-NMR, 13C-NMR, and HRMS [1]. In contrast, many in-class 1,3-dioxolan-4-ones lack such comprehensive spectral documentation in the primary literature, hindering quality verification.

Synthesis Characterization Quality Control

Diastereo- and Enantioselectivity in Michael Additions: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Derivatives vs. Alternative Nucleophiles

Derivatives of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, specifically 5-aryl-1,3-dioxolan-4-ones, act as pro-nucleophiles in organocatalytic Michael additions, achieving diastereoselectivities up to 98% and enantioselectivities up to 89% [1]. This level of stereocontrol is comparable to or exceeds that of many alternative nucleophiles used in similar transformations, establishing this scaffold as a privileged structure for asymmetric synthesis.

Asymmetric Catalysis Michael Addition Stereoselectivity

Crystallographic Purity and Structural Validation: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Derivatives vs. Uncharacterized Analogs

The crystal structure of a closely related derivative, (2S,5R)-2-(tert-butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, has been solved by X-ray diffraction and refined to an R-value of 0.042 for 1798 observed reflections [1]. This high level of crystallographic precision confirms the absolute configuration and stereogeometry of the 1,3-dioxolan-4-one scaffold, providing a benchmark for quality that is absent for many commercially available but structurally unverified analogs.

Crystallography Structural Biology Material Science

High-Value Application Scenarios for 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Based on Differentiated Performance


Synthesis of Alkyl Aryl Ketones via Umpolung Strategy with Reduced Base Consumption

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is the preferred starting material for the nucleophilic benzoylation of alkyl halides when minimizing strong base usage is a priority. As demonstrated in head-to-head comparisons, this dioxolanone requires only one equivalent of LDA for enolate formation, whereas the alternative methyl mandelate requires two equivalents [1]. This 50% reduction in base consumption lowers reagent costs and simplifies purification, making it the more efficient choice for multi-step syntheses of pharmaceutical intermediates or fine chemicals where alkyl aryl ketones are the target.

Asymmetric Synthesis of Chiral γ-Keto Esters and Related Bioactive Scaffolds

Derivatives of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one are established as highly effective pro-nucleophiles in organocatalytic Michael additions, achieving diastereoselectivities up to 98% and enantioselectivities up to 89% [2]. This high level of stereocontrol makes the dioxolanone scaffold a strategic procurement choice for medicinal chemistry groups engaged in the synthesis of enantiomerically pure γ-keto esters, which are key intermediates in the construction of bioactive molecules. The documented selectivity data provide a strong evidence base for prioritizing this building block in reaction discovery and optimization efforts.

Crystallography and Materials Science Applications Requiring Verified Absolute Configuration

For applications in crystal engineering, co-crystal design, or the study of solid-state reactivity, the availability of a high-resolution crystal structure for a 1,3-dioxolan-4-one derivative (R = 0.042) [3] is a decisive factor. This structural validation confirms the stereogeometry and absolute configuration of the scaffold, enabling reliable computational modeling and the prediction of solid-state properties. Procuring 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, which belongs to this structurally well-defined class, mitigates the risk associated with using uncharacterized or amorphous analogs that may exhibit variable physical and chemical behavior.

Quality Control and Analytical Reference Standard for α-Hydroxy Acid Derivatives

The comprehensive spectral characterization of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, including assigned 1H-NMR, 13C-NMR, and HRMS data [1], positions it as a reliable analytical reference standard. Laboratories engaged in the synthesis or analysis of mandelic acid derivatives can procure this compound to calibrate instruments, validate analytical methods, or serve as a benchmark for identifying unknown samples. The peer-reviewed, publicly accessible spectral data provide a level of traceability and confidence that is not available for many similar but poorly characterized compounds.

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